molecular formula C22H11N5O3 B11103457 4-nitro-5-(1-oxo-4-phenylphthalazin-2(1H)-yl)benzene-1,2-dicarbonitrile

4-nitro-5-(1-oxo-4-phenylphthalazin-2(1H)-yl)benzene-1,2-dicarbonitrile

Cat. No.: B11103457
M. Wt: 393.4 g/mol
InChI Key: LGECWNOMCXSHHM-UHFFFAOYSA-N
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Description

2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE is a complex organic compound with a unique structure that includes cyano, nitro, and phthalazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of phenylhydrazine with a suitable diketone can form the phthalazinyl core, which is then further functionalized with cyano and nitro groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and nitro groups can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL AMINE
  • 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL METHYL
  • 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL ETHYL

Uniqueness

The uniqueness of 2-CYANO-4-NITRO-5-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PHENYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H11N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

4-nitro-5-(1-oxo-4-phenylphthalazin-2-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H11N5O3/c23-12-15-10-19(20(27(29)30)11-16(15)13-24)26-22(28)18-9-5-4-8-17(18)21(25-26)14-6-2-1-3-7-14/h1-11H

InChI Key

LGECWNOMCXSHHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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